3-tert-butyl-7-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
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Overview
Description
3-tert-butyl-7-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a complex organic compound that belongs to the class of thiadiazolo[2,3-c][1,2,4]triazin-4-ones This compound is characterized by its unique structure, which includes a tert-butyl group, a fluorophenyl group, and a thiadiazolo-triazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-7-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazolo-Triazinone Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiadiazolo-triazinone core.
Introduction of the Tert-Butyl Group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via nucleophilic substitution reactions.
Sulfanyl Group Addition: The sulfanyl group is introduced through thiol-ene reactions or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-7-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the fluorophenyl group or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides, amines, and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
3-tert-butyl-7-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-tert-butyl-7-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-tert-butyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
- 3-tert-butyl-7-[(2-oxo-2-phenylethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Uniqueness
3-tert-butyl-7-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H15FN4O2S2 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-tert-butyl-7-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C16H15FN4O2S2/c1-16(2,3)12-13(23)21-14(19-18-12)25-15(20-21)24-8-11(22)9-4-6-10(17)7-5-9/h4-7H,8H2,1-3H3 |
InChI Key |
CJLNGMVKHBEZDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C2N(C1=O)N=C(S2)SCC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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